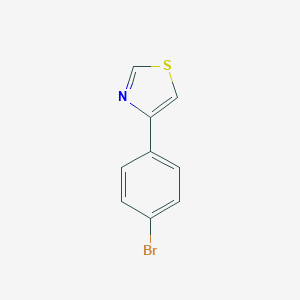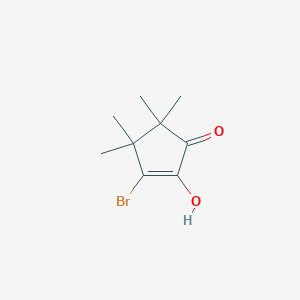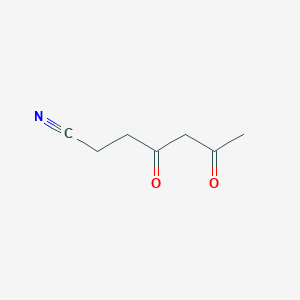
4,6-Dioxoheptanenitrile
Vue d'ensemble
Description
4,6-Dioxoheptanenitrile is an organic compound with the chemical formula C7H5NO2. It is a yellow crystalline powder that is used in various scientific research applications. In
Mécanisme D'action
The mechanism of action of 4,6-Dioxoheptanenitrile is not well understood. However, it is believed to act as a nucleophile, attacking electrophilic centers in organic compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4,6-Dioxoheptanenitrile. However, it has been reported to exhibit anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4,6-Dioxoheptanenitrile in lab experiments is its relatively simple synthesis method. However, its limited availability and lack of information on its mechanism of action and biochemical and physiological effects are significant limitations.
Orientations Futures
There are several future directions for research on 4,6-Dioxoheptanenitrile. One direction is to investigate its potential as a building block for the synthesis of new organic compounds with unique properties. Another direction is to explore its anti-inflammatory and antioxidant properties further and determine its potential as a therapeutic agent for various diseases. Additionally, more research is needed to understand its mechanism of action and biochemical and physiological effects.
Applications De Recherche Scientifique
4,6-Dioxoheptanenitrile has been used in various scientific research applications, including as a building block for the synthesis of other organic compounds. It has also been used as a reagent in the preparation of heterocyclic compounds.
Propriétés
IUPAC Name |
4,6-dioxoheptanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-6(9)5-7(10)3-2-4-8/h2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTVKNXZTGSDDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dioxoheptanenitrile | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2S,3R,4R,5R,6R)-5-Fluoro-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B159969.png)
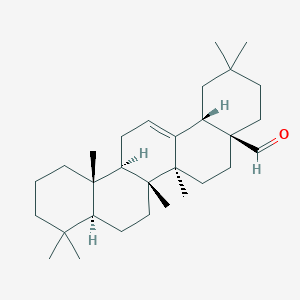
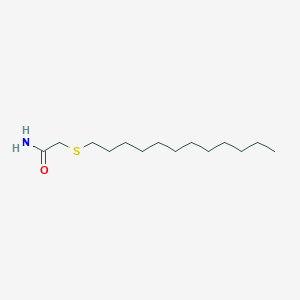

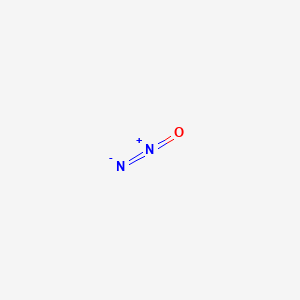

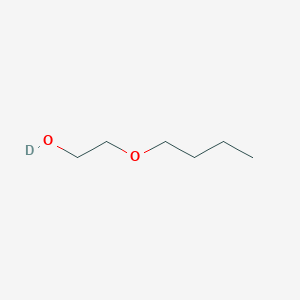
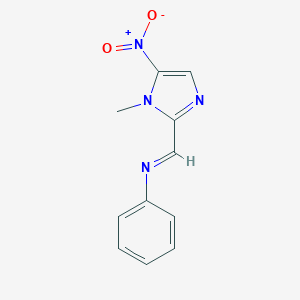
![2,6-Dimethyl-5-(4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-4-(3-nitrophenyl)-3-pyridinecarboxylic acid 2-[4-(diphenylmethyl)piperazino]ethyl ester](/img/structure/B159984.png)

